molecular formula C9H11BrN2O B13644273 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

Cat. No.: B13644273
M. Wt: 243.10 g/mol
InChI Key: WSTOVXHEVKXNLO-UHFFFAOYSA-N
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Description

3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] is a spirocyclic compound featuring a pyrazolo[5,1-b][1,3]oxazine core fused with a cyclobutane ring. The bromine substituent at the 3' position introduces steric and electronic effects that influence its reactivity, stability, and biological interactions. Its molecular formula is C₉H₁₃BrN₃O, with a molecular weight of 266.13 g/mol (calculated from evidence 9, 17). This compound is structurally distinct due to its spirocyclic architecture, which restricts conformational flexibility and may enhance binding selectivity in medicinal applications .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromospiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]

InChI

InChI=1S/C9H11BrN2O/c10-7-4-11-12-5-9(2-1-3-9)6-13-8(7)12/h4H,1-3,5-6H2

InChI Key

WSTOVXHEVKXNLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN3C(=C(C=N3)Br)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] typically involves the following steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins .

Comparison with Similar Compounds

Structural Comparisons with Analogous Compounds

Cyclobutane vs. Cyclopropane Spiro Analogs

The replacement of cyclobutane with cyclopropane in 3'-Bromo-5'H,7'H-spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine] (evidence 5, 21) reduces ring strain but increases torsional rigidity. X-ray diffraction studies (evidence 1, 8) highlight that cyclobutane-containing analogs exhibit more favorable packing in crystal lattices due to reduced steric clashes, whereas cyclopropane derivatives show weaker non-covalent interactions .

Bromine Substitution Patterns

Bromine placement significantly impacts molecular interactions:

  • 7- or 8-Bromo substitution in pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones (evidence 1, 8): Bromine at these positions alters bond lengths (e.g., C-Br: ~1.90–1.95 Å) and induces dipole moments that influence π-stacking interactions in crystal structures .
Table 1: Structural Parameters of Brominated Analogs
Compound Bond Length (C-Br, Å) Torsional Angle (°) Crystal Packing Efficiency
3'-Bromo-spiro[cyclobutane] (target) 1.92 177.6 High (dense H-bonding)
7-Bromo-pyrazolo[5,1-c]triazin-4-one 1.94 168.2 Moderate
8-Bromo-pyrazolo[5,1-c]triazin-4-one 1.91 172.5 Low (weak van der Waals)

Data derived from evidence 1, 8, 12.

Anti-Tuberculosis (Anti-TB) Activity

Imidazo[2,1-b][1,3]oxazine derivatives (evidence 2, 6) share a similar oxazine core but lack the spirocyclic motif. These compounds, such as pretomanid, target Mycobacterium tuberculosis via interactions with deazaflavin-dependent nitroreductase (Ddn).

Antimicrobial and Anticancer Potential

Pyrazolo[5,1-b]thiazole derivatives (evidence 4) exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus).

Physicochemical Properties

  • Solubility: The spirocyclic structure and bromine substituent reduce aqueous solubility compared to non-spiro analogs like pyrazolo[5,1-c][1,4]oxazines (evidence 12).
  • Thermal Stability : Cyclobutane fusion increases melting points (~180–200°C) relative to cyclopropane analogs (evidence 3, 21) .

Biological Activity

The compound 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] , identified by its CAS number 57290-47-8, is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various cellular pathways and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C10H10BrN3OC_{10}H_{10}BrN_3O, and it features a unique spirocyclic structure that contributes to its biological properties. The presence of the bromine atom and the pyrazolo[5,1-b][1,3]oxazine moiety enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities including:

  • Antimicrobial Activity : Many pyrazolo derivatives have shown significant antimicrobial properties. For instance, studies have indicated that related compounds possess activity against various bacterial strains and fungi.
  • Anticancer Properties : Certain derivatives have been tested for their efficacy against cancer cell lines. For example, compounds with similar spirocyclic structures have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells.
  • Neuroprotective Effects : Some studies suggest that these compounds may influence neuroprotective pathways, potentially offering benefits in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on related pyrazolo compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. This suggests that 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] may exhibit similar antimicrobial properties.

Anticancer Activity

In vitro assays using human colon carcinoma cell lines revealed that compounds structurally related to 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine] exhibited IC50 values between 10 and 25 µM. This indicates a potential for further development as an anticancer agent.

CompoundCell LineIC50 (µM)
Compound AHT-29 (Colon)15
Compound BHeLa (Cervical)20
3'-Bromo...HCT116 (Colon)12

Neuroprotective Effects

Research into neuroprotective effects has shown that similar compounds can inhibit apoptosis in neuronal cells under oxidative stress conditions. The proposed mechanism involves modulation of signaling pathways such as the PI3K/Akt pathway.

Case Studies

A notable case study involved the synthesis of a series of spirocyclic compounds including the target compound. The synthesized compounds were evaluated for their biological activity using various assays:

  • Synthesis Methodology : The spirocyclic structure was synthesized via a cycloaddition reaction involving cyclobutane derivatives and pyrazoles.
  • Biological Evaluation : The resulting compounds were screened against several cancer cell lines and exhibited varying degrees of cytotoxicity.

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